molecular formula C12H11N3O2 B1239455 N-[(E)-1-pyridin-3-ylethylideneamino]furan-2-carboxamide

N-[(E)-1-pyridin-3-ylethylideneamino]furan-2-carboxamide

Cat. No. B1239455
M. Wt: 229.23 g/mol
InChI Key: RHGWLXYGNFWRFV-NTEUORMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(3-pyridinyl)ethylideneamino]-2-furancarboxamide is a furoic acid.

Scientific Research Applications

Chemical Transformations and Synthesis

  • Acid-catalyzed transformations of related compounds, including N-(5-methyl-2-furyl)ethyl 3-aminothieno[2,3-b]pyridine-2-carboxamides, have been explored for creating new fused heterocyclic systems. This research is valuable for synthesizing complex molecules with potential biological activities (Stroganova, Vasilin, & Krapivin, 2016).
  • Studies on the synthesis and properties of compounds like N-(Quinolin-6-yl)furan-2-carboxamide reveal insights into the chemical behavior of similar furan-2-carboxamide derivatives, contributing to the broader understanding of these compounds (El’chaninov & Aleksandrov, 2017).

Biological Activity and Therapeutic Potential

  • Some compounds in this chemical class, such as N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide, have been identified as potential treatments for cognitive deficits in conditions like schizophrenia. These findings highlight the therapeutic potential of similar compounds (Wishka et al., 2006).
  • Another example is (2S,3R)-N-[2-(Pyridin-3-ylmethyl)-1-azabicyclo[2.2.2]oct-3-yl]benzo[b]furan-2-carboxamide, which has shown promise as a drug candidate for treating cognitive impairment associated with neurological disorders (Mazurov et al., 2012).

Analytical and Structural Chemistry

  • Research into the structure and conformation of related compounds, such as 1-β-D-Ribo furanosyl pyridin-2-one-5-carboxamide, provides essential insights into the molecular architecture of these compounds. This knowledge is critical for understanding their potential interactions and functions in biological systems (Rajeswaran & Srikrishnan, 2008).

Pharmaceutical Development

  • Synthesis and cytotoxicity studies of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives, similar to the target compound, have been conducted to explore their potential as anticancer agents. This research provides a foundation for developing new pharmacologically active compounds (Hung et al., 2014).

properties

Product Name

N-[(E)-1-pyridin-3-ylethylideneamino]furan-2-carboxamide

Molecular Formula

C12H11N3O2

Molecular Weight

229.23 g/mol

IUPAC Name

N-[(E)-1-pyridin-3-ylethylideneamino]furan-2-carboxamide

InChI

InChI=1S/C12H11N3O2/c1-9(10-4-2-6-13-8-10)14-15-12(16)11-5-3-7-17-11/h2-8H,1H3,(H,15,16)/b14-9+

InChI Key

RHGWLXYGNFWRFV-NTEUORMPSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=CO1)/C2=CN=CC=C2

SMILES

CC(=NNC(=O)C1=CC=CO1)C2=CN=CC=C2

Canonical SMILES

CC(=NNC(=O)C1=CC=CO1)C2=CN=CC=C2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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